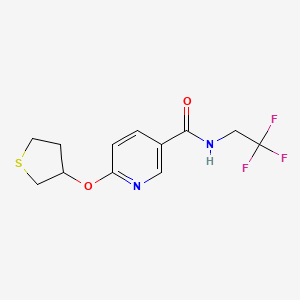![molecular formula C14H12F3N3O2 B2554429 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione CAS No. 1354703-89-1](/img/structure/B2554429.png)
2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione is an organic compound characterized by its complex structure, encompassing both pyrazole and isoindole units. Known for its broad applications in various scientific fields, it exhibits distinct chemical behaviors owing to the trifluoromethyl group and its pyrazole nucleus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Formation of the pyrazole unit: : Starting with a ketone and hydrazine, the pyrazole ring is formed through condensation.
Trifluoromethylation: : Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or through nucleophilic trifluoromethylation techniques.
Coupling with isoindole: : The pyrazole derivative is then coupled with a suitable isoindole precursor under conditions that favor nucleophilic substitution or cyclization.
Industrial Production Methods
In industrial settings, this compound is produced through streamlined processes that optimize yield and purity. Automated synthesizers and high-throughput screening methods often play a crucial role in scaling up production while maintaining stringent quality control standards.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents such as potassium permanganate.
Reduction: : Can be reduced using agents like lithium aluminum hydride.
Substitution: : Participates in nucleophilic and electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Requires oxidizing agents like potassium permanganate in acidic or basic media.
Reduction: : Involves reducing agents like lithium aluminum hydride in anhydrous conditions.
Substitution: : Typically employs halides or other electrophiles/nucleophiles under catalytic or thermal conditions.
Major Products Formed
The major products from these reactions often depend on the specific conditions and reagents used. Oxidation may yield carboxylic acids, while reduction typically produces alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
This compound is utilized in several research domains, including:
Chemistry: : Acts as a building block for more complex molecular architectures.
Biology: : Investigated for its potential as a ligand in biochemical assays.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in materials science for developing novel polymers and catalysts.
Mécanisme D'action
The specific mechanism of action for this compound varies depending on its application. In biological contexts, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group is particularly significant due to its ability to enhance the compound's metabolic stability and binding affinity.
Comparaison Avec Des Composés Similaires
2-{[1-methyl-5-(chloromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione: : Similar in structure but with a chloromethyl group instead of trifluoromethyl.
2-{[1-methyl-5-(methoxy)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione: : Features a methoxy group rather than a trifluoromethyl.
Uniqueness: The presence of the trifluoromethyl group in 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione imparts unique properties such as increased lipophilicity, metabolic stability, and often enhanced biological activity compared to similar compounds.
There you have it! Any aspect you'd like to delve deeper into or some other topic on your mind?
Propriétés
IUPAC Name |
2-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-3a,7a-dihydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c1-19-11(14(15,16)17)6-8(18-19)7-20-12(21)9-4-2-3-5-10(9)13(20)22/h2-6,9-10H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBCQMMVAYPOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN2C(=O)C3C=CC=CC3C2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide](/img/structure/B2554346.png)


![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2554352.png)

![6-[5-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2554354.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2554356.png)


![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2554364.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-2-methylphenyl)amino)formamide](/img/structure/B2554366.png)

